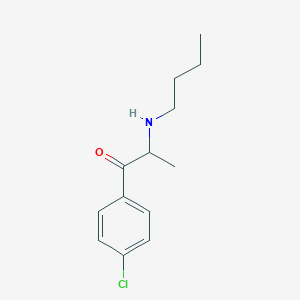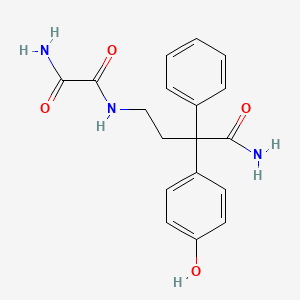
Imidafenacin metabolite M8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidafenacin metabolite M8 is a derivative of imidafenacin, a synthetic antimuscarinic agent used primarily for the treatment of overactive bladder. Imidafenacin itself is known for its high affinity for muscarinic receptors, particularly M1 and M3 subtypes, which play a crucial role in bladder function. The metabolite M8 is one of the several metabolites formed during the metabolic process of imidafenacin in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidafenacin and its metabolites involves multiple steps, including the formation of the core structure and subsequent modifications. The primary synthetic route for imidafenacin involves the reaction of 2-methylimidazole with 2,2-diphenylbutanoyl chloride under specific conditions to form the core structure . The metabolite M8 is formed through further metabolic processes, including oxidation and conjugation reactions .
Industrial Production Methods
Industrial production of imidafenacin and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis . The process ensures high yield and purity of the final product, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Imidafenacin metabolite M8 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the 2-methylimidazole moiety.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. For example, the oxidation of the 2-methylimidazole moiety leads to the formation of the metabolite M8 .
Scientific Research Applications
Imidafenacin metabolite M8 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of imidafenacin metabolite M8 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in urinary frequency and urgency, providing relief for patients with overactive bladder . The primary molecular targets are the M1 and M3 receptors, which are involved in the contraction of the detrusor muscle in the bladder .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidafenacin metabolite M8 include other antimuscarinic agents such as:
Oxybutynin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Known for its selectivity towards bladder muscarinic receptors.
Solifenacin: A long-acting muscarinic receptor antagonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and high affinity for muscarinic receptors. Unlike some other antimuscarinic agents, it has a favorable pharmacokinetic profile, leading to fewer side effects and better patient compliance .
Properties
CAS No. |
503598-20-7 |
|---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[4-amino-3-(4-hydroxyphenyl)-4-oxo-3-phenylbutyl]oxamide |
InChI |
InChI=1S/C18H19N3O4/c19-15(23)16(24)21-11-10-18(17(20)25,12-4-2-1-3-5-12)13-6-8-14(22)9-7-13/h1-9,22H,10-11H2,(H2,19,23)(H2,20,25)(H,21,24) |
InChI Key |
YLKUTKIEQDHRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


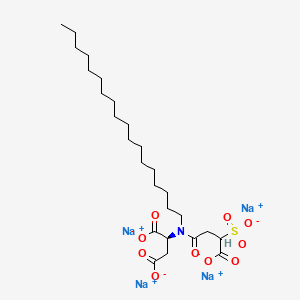
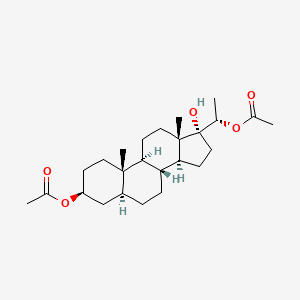
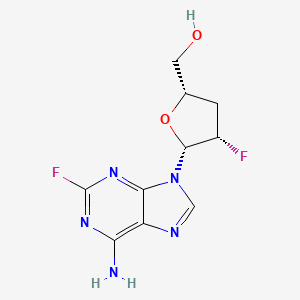
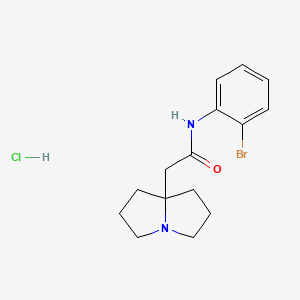
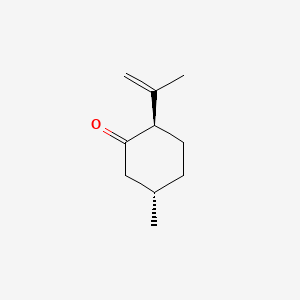

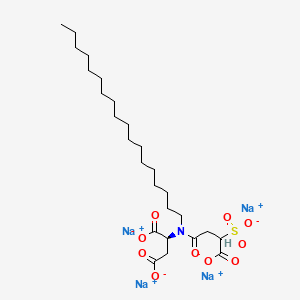
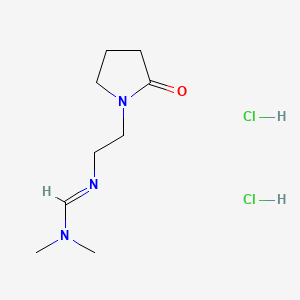
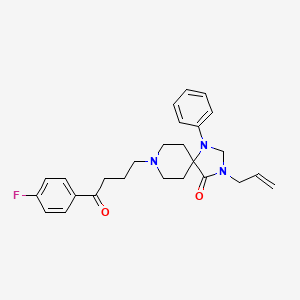
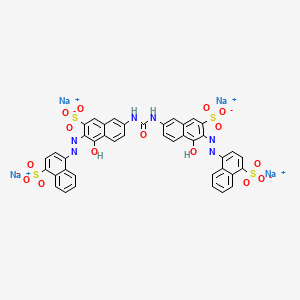
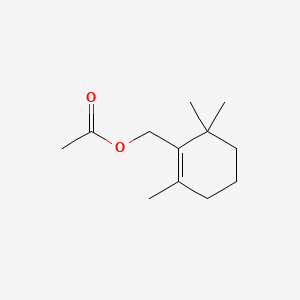
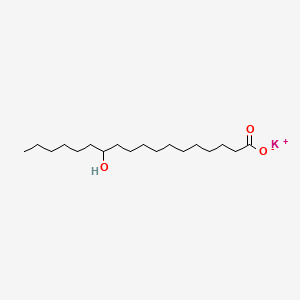
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
